Methyl 2-(3-aminothian-3-yl)acetate

Description

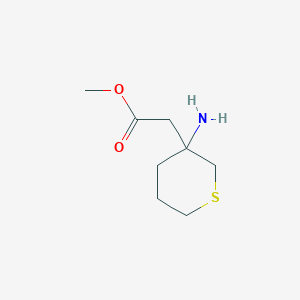

Methyl 2-(3-aminothian-3-yl)acetate is an organic compound featuring a thiane (a six-membered sulfur-containing heterocycle) substituted with an amino group at the 3-position and a methyl ester-acetate side chain. The thiane ring contributes unique electronic and steric properties due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen or nitrogen.

Properties

Molecular Formula |

C8H15NO2S |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

methyl 2-(3-aminothian-3-yl)acetate |

InChI |

InChI=1S/C8H15NO2S/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3 |

InChI Key |

UYQTYAALFLDGKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCCSC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminothian-3-yl)acetate typically involves the reaction of thian-3-ylamine with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminothian-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of Methyl 2-(3-nitrothian-3-yl)acetate.

Reduction: Formation of Methyl 2-(3-aminothian-3-yl)ethanol.

Substitution: Formation of various substituted thian derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-aminothian-3-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminothian-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

Table 1: Structural Comparison of Methyl 2-(3-aminothian-3-yl)acetate and Analogous Compounds

*Hypothetical data inferred from structural analogs.

Key Observations :

Key Findings :

- Thiane vs. Oxetane : The thiane compound’s sulfur atom may confer greater stability under oxidative conditions compared to oxetane, which is prone to ring-opening due to strain .

- Biological Relevance: Imidazole derivatives () highlight the importance of aromaticity in bioactivity, whereas the thiane compound’s amino group could mimic natural amino acid side chains in drug design.

Physicochemical Properties

Limited data on solubility or melting points exists in the evidence, but trends can be inferred:

Biological Activity

Methyl 2-(3-aminothian-3-yl)acetate is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1479266-28-8

- Molecular Formula : C6H11NO3S

- Molecular Weight : 175.22 g/mol

This compound exhibits several biological activities that can be attributed to its structural features. The presence of the thian group contributes to its ability to interact with various biological targets. Here are some key mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, protecting cells from oxidative stress and damage .

- Modulation of Signaling Pathways : The compound may influence critical signaling pathways, such as the PI3K/Akt pathway, which is implicated in cell growth and survival. This modulation can have implications for cancer treatment .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated in various cancer models, demonstrating the following effects:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, making it a candidate for further development in cancer therapies .

Case Studies

- Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Lung Cancer Model : In a murine model of lung cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. This suggests its potential as an effective treatment option .

Data Table of Biological Activities

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicity studies are necessary to establish safe usage parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.